3,5-Dimethylquinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-8-9(7)10(13)12(2)6-11-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZVKYBEGGMKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN(C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Synthesis of Quinazolin 4 3h Ones
Conventional and Modern Synthetic Routes to the Quinazolin-4(3H)-one Core
The construction of the quinazolin-4(3H)-one ring system can be achieved through a variety of synthetic transformations, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling and multicomponent strategies.
Classical Cyclization Reactions
Historically, the synthesis of quinazolin-4(3H)-ones has been dominated by cyclization reactions that form the pyrimidinone ring onto a pre-existing benzene (B151609) derivative.
The Niementowski quinazoline (B50416) synthesis is a cornerstone in this category, involving the thermal condensation of anthranilic acids with amides to yield 4-oxo-3,4-dihydroquinazolines. wikipedia.orgnih.gov This method, while being one of the most common, often requires high temperatures and long reaction times. nih.gov Variations of this reaction have been developed to improve yields and reaction conditions. For instance, the reaction of anthranilic acid with formamide (B127407) is a well-established route to the parent quinazolin-4(3H)-one. researchgate.net
Another classical approach involves the use of isatoic anhydride (B1165640) , which serves as a convenient precursor to anthranilic acid derivatives. Reaction of isatoic anhydride with an appropriate amine and a one-carbon source, or with a pre-formed amide, can lead to the quinazolinone structure. nih.gov
Transition Metal-Catalyzed Approaches
Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for the construction of heterocyclic systems, and quinazolin-4(3H)-ones are no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.
Copper-catalyzed reactions have been extensively explored for quinazolinone synthesis. These include domino reactions of alkyl halides and anthranilamides, nih.gov and the coupling of 2-aminobenzamides with various partners. nih.gov Copper catalysts, being abundant and relatively inexpensive, are attractive for large-scale synthesis. wikipedia.org The mechanism often involves C-N bond formation through cross-coupling or C-H activation pathways. wikipedia.org
Iron-catalyzed methods represent an environmentally friendly and cost-effective alternative. nih.gov Iron catalysts can promote the cascade synthesis of quinazolinones from simple starting materials. nih.gov For example, iron-catalyzed oxidative amination of N-H ketimines has been shown to be an efficient route. nih.gov
Palladium-catalyzed reactions have also been employed, often involving carbonylative cyclization or isocyanide insertion. jst.go.jp These methods provide access to a wide range of substituted quinazolinones.
The table below summarizes key transition metal-catalyzed approaches.
| Catalyst System | Starting Materials | Key Features |
| Copper (Cu) | 2-Halobenzamides and nitriles | Proceeds via nucleophilic addition and subsequent SNAr reaction. nih.gov |
| 2-Arylindoles and amines/ammonium | Utilizes oxygen as the oxidant in a simple and mild reaction. nih.gov | |
| 2-Aminobenzamides and tertiary amines | A tandem reaction providing good yields of quinazolinone derivatives. nih.gov | |
| Iron (Fe) | 2-Alkylamino benzonitriles and organometallic reagents | Involves C(sp3)-H oxidation and intramolecular C-N bond formation. nih.govyoutube.com |
| Substituted 2-halobenzoic acids and amidines | Can be performed in water under microwave irradiation, representing a green approach. researchgate.net | |
| Palladium (Pd) | N-Arylpyridin-2-amine derivatives | Carbonylative cyclization via C-H activation. jst.go.jp |
| 2-Aminobenzamides, aryl halides, and isocyanide | A three-component reaction involving isocyanide insertion/cyclization. nih.gov |
Oxidative Cyclization Strategies
Oxidative cyclization methods have emerged as an efficient way to construct the quinazolinone ring, often starting from more reduced precursors. These reactions typically involve the formation of a dihydroquinazolinone intermediate, which is then oxidized in situ to the final product.
One common strategy is the condensation of 2-aminobenzamides with aldehydes, followed by oxidation. researchgate.net Various oxidizing agents can be employed, including iodine, rsc.org and bio-inspired systems like laccase/DDQ with air as the oxidant. researchgate.net Metal-free oxidative cyclization of 2-aminobenzamides with primary alcohols has also been reported. nih.gov
A notable approach involves the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which leads to pyrrolo[1,2-a]quinazolin-5(1H)-ones, structural analogs of vasicinone (B1682191) alkaloids. savemyexams.commdpi.com
Multicomponent Reaction (MCR) Methodologies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer a powerful and efficient approach to complex molecules like quinazolinones.
The Ugi four-component reaction (Ugi-4CR) has been adapted for the synthesis of polycyclic quinazolinones. This involves the reaction of an o-bromobenzoic acid, an o-cyanobenzaldehyde, an isocyanide, and ammonia, followed by a metal-catalyzed intramolecular N-arylation.
Another MCR approach involves the one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives, leading to the formation of three C-N bonds in a domino fashion. These methods are highly convergent and allow for the rapid generation of diverse quinazolinone libraries.
Green Chemistry Principles in Quinazolinone Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. In the context of quinazolinone synthesis, this has manifested in several ways.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for many classical and modern quinazolinone syntheses, including the Niementowski reaction. Microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.
Ultrasound-assisted synthesis is another green technique that can accelerate reactions and improve efficiency. Sonochemistry can promote reactions at ambient temperature and pressure, often without the need for metal catalysts.
The use of green solvents like water or deep eutectic solvents (DES) is also a key aspect of green quinazolinone synthesis. nih.gov For example, iron-catalyzed cyclization in water has been successfully demonstrated. researchgate.net A one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones has been achieved in a microwave reactor using ethanol (B145695) as a solvent.
The development of catalyst-free and solvent-free reaction conditions represents the ultimate goal in green chemistry.
Targeted Synthesis of 3,5-Dimethylquinazolin-4(3H)-one
The synthesis of the specific compound This compound can be envisioned through several of the methodologies described above. A logical and well-established approach would be based on the Niementowski reaction or a related cyclization strategy starting from 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).
A plausible synthetic route involves the reaction of 2-amino-3-methylbenzoic acid with N-methylformamide or a related formylating agent that can also introduce the N-methyl group. Alternatively, a two-step process could be employed where 2-amino-3-methylbenzoic acid is first cyclized to form 5-methylquinazolin-4(3H)-one, followed by N-methylation at the 3-position.
A direct synthesis can be achieved by heating 2-amino-3-methylbenzoic acid with an excess of N-methylformamide. This one-pot reaction provides the desired product through a condensation and cyclization sequence.
Synthetic Procedure Example:
A mixture of 2-amino-3-methylbenzoic acid and an excess of N-methylformamide is heated at an elevated temperature (e.g., 160-180 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water, followed by filtration and recrystallization from a suitable solvent like ethanol to afford pure this compound.
Specific Reaction Pathways for 3,5-Dimethyl Substitution
The synthesis of this compound requires the strategic introduction of methyl groups at the N3 and C5 positions of the quinazolinone ring. A common and effective strategy involves a two-step process commencing with a substituted anthranilic acid precursor.
A plausible and frequently utilized pathway begins with 2-amino-5-methylbenzoic acid. This starting material already possesses the required methyl group at the C5 position. The synthesis then proceeds through the formation of an N-methylated intermediate, followed by cyclization to form the quinazolinone ring system.
One established method for the cyclization of N-substituted anthranilamides involves reaction with an orthoester in the presence of an acid catalyst. nih.gov For the synthesis of this compound, the key intermediate is 2-amino-N-methyl-5-methylbenzamide. This intermediate can be prepared from 2-amino-5-methylbenzoic acid.
The cyclization of 2-amino-N-methyl-5-methylbenzamide can then be achieved by reacting it with triethyl orthoformate, which serves as a one-carbon source to provide the C2 carbon of the quinazolinone ring. The reaction is typically carried out in a suitable solvent such as ethanol, with acetic acid often used as a catalyst. The reaction mixture is heated to drive the condensation and cyclization, leading to the formation of this compound.
An alternative approach involves the direct reaction of 2-amino-5-methylbenzoic acid with formamide or a similar reagent that can act as both the aminating agent for the N3 position and the source of the C2 carbon. However, achieving specific methylation at the N3 position can be less straightforward with this method.
Another viable pathway utilizes dimethyl sulfoxide (B87167) (DMSO) as a carbon source in the presence of an oxidant. acs.orgnih.gov In this scenario, 2-amino-N-methyl-5-methylbenzamide would be reacted with DMSO, which, upon oxidation, can provide the necessary carbon atom for the C2 position, followed by cyclization.
Optimization of Synthetic Conditions for Enhanced Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as temperature, catalyst, solvent, and reaction time is crucial for maximizing the yield and purity of the final product. While specific optimization studies for this compound are not extensively documented, data from analogous quinazolinone syntheses provide valuable insights into the key parameters that can be fine-tuned.
For instance, in the synthesis of N-methyl quinazolin-4(3H)-one from 2-amino-N-methylbenzamide using DMSO as a carbon source, the choice of oxidant and temperature plays a critical role. acs.orgnih.gov The following table, based on analogous reactions, illustrates the effect of these parameters on the product yield.
Table 1: Optimization of Reaction Conditions for the Synthesis of N-Substituted Quinazolin-4(3H)-ones using DMSO
| Entry | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | - | Room Temp | 20 | 0 |
| 2 | - | 140 | 20 | 23 |
| 3 | H₂O₂ | 120 | 12 | 45 |
| 4 | H₂O₂ | 140 | 12 | 72 |
| 5 | TBHP | 140 | 12 | 65 |
| 6 | K₂S₂O₈ | 140 | 12 | 58 |
This data is based on the synthesis of a closely related analogue and is presented to illustrate the impact of different reaction conditions. acs.orgnih.gov
From this data, it is evident that the reaction is highly dependent on both temperature and the presence of an effective oxidant, with hydrogen peroxide (H₂O₂) at 140 °C providing the highest yield in this analogous system. acs.orgnih.gov
Similarly, in the cyclization of 2-aminobenzamides with orthoesters, the choice of acid catalyst and the reaction temperature are key factors. Acetic acid is a commonly used catalyst, and the reaction is often performed at elevated temperatures, sometimes in a pressure tube for more hindered substrates, to achieve high yields. nih.gov
The table below outlines the general conditions for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from 2-amino-N-alkylbenzamides and orthoesters, which can be applied to the synthesis of this compound.
Table 2: General Conditions for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|---|
| 2-amino-N-methylbenzamide | Triethyl orthoacetate | Acetic acid | Ethanol | 110 | 12 |
| 2-amino-N-methylbenzamide | Triethyl orthobenzoate | Acetic acid | Ethanol | 110 | 48 |
| 2-amino-N-phenylbenzamide | Triethyl orthoacetate | Acetic acid | Ethanol | 110 | 24 |
This data is derived from the synthesis of analogous 2,3-disubstituted quinazolin-4(3H)-ones. nih.gov
These findings suggest that for the synthesis of this compound from 2-amino-N-methyl-5-methylbenzamide, a systematic variation of the orthoester, acid catalyst concentration, temperature, and reaction time would be necessary to determine the optimal conditions for maximizing yield and purity.
Chemical Modification and Derivatization Strategies for Quinazolin 4 3h One Scaffolds
Strategic Functionalization of the Quinazolin-4(3H)-one Nucleus
The core structure of quinazolin-4(3H)-one offers multiple sites for substitution, primarily at the C-2 and N-3 positions of the pyrimidine (B1678525) ring, and various positions on the fused benzene (B151609) ring, notably C-6 and C-8. nih.gov Structure-activity relationship (SAR) studies have consistently shown that modifications at these positions can significantly influence the biological activity of the resulting compounds. nih.gov
Substitution at the C-2 Position
The C-2 position of the quinazolin-4(3H)-one ring is a common site for introducing structural diversity. A variety of substituents, including alkyl, aryl, and heterocyclic moieties, can be appended at this position to modulate the compound's properties.
One prevalent synthetic route involves the condensation of 2-aminobenzamide with various aldehydes in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This method provides direct access to 2-substituted quinazolin-4(3H)-ones. Another versatile approach starts with 2-mercapto-quinazolin-4(3H)-one derivatives, which can be synthesized from anthranilic acid and isothiocyanates. nih.govmdpi.com The mercapto group at C-2 serves as a handle for further functionalization. For instance, it can be alkylated, such as with ethyl bromoacetate, to form esters that can be subsequently converted into hydrazides and other derivatives. nih.govmdpi.com
Furthermore, a methyl group at the C-2 position can be functionalized. For example, bromination can be used to replace the hydrogen atoms of the C-2 methyl group, creating a reactive site for the introduction of various heterocyclic derivatives like imidazole, triazole, and thiazole. mdpi.com
Table 1: Examples of Synthetic Strategies for C-2 Substitution
| Starting Material | Reagents/Conditions | C-2 Substituent Introduced | Reference |
| 2-Aminobenzamide | Aldehydes, DMSO, 100-120°C | Various substituted aryl/heterocyclic groups | nih.gov |
| Substituted Anthranilic Acid | Phenyl/benzyl (B1604629) isothiocyanate, then Ethyl bromoacetate | -S-CH₂-COOEt | nih.gov |
| 2-Methyl-3-aryl-4(3H)-quinazolinone | Bromine | -CBr₂- | mdpi.com |
| 2-Mercapto-quinazolin-4(3H)-one | Propargyl bromide | -S-CH₂-C≡CH | nih.gov |
Substitution at the N-3 Position
The N-3 position of the quinazolinone nucleus is another critical site for modification, with substitutions here often leading to significant changes in biological activity. nih.gov A widely used method for synthesizing N-3 substituted quinazolinones begins with anthranilic acid. The anthranilic acid is first acylated, then cyclized using a dehydrating agent like acetic anhydride (B1165640) to form a 2-substituted benzoxazin-4-one intermediate. mdpi.comnih.govnih.gov This reactive intermediate is then treated with a primary amine or a substituted hydrazine, which opens the benzoxazinone ring and subsequently cyclizes to yield the desired 3-substituted-quinazolin-4(3H)-one. mdpi.comnih.gov
Direct alkylation at the N-3 position is also a feasible strategy. For example, quinazolin-4(3H)-one can be alkylated with reagents like propargyl bromide under phase transfer catalysis conditions to introduce an alkyne functionality, which can be used for further reactions such as cycloadditions. nih.gov
Table 2: Selected Methods for N-3 Substitution
| Starting Material | Reagents/Conditions | N-3 Substituent Introduced | Reference |
| 2-Substituted-1,3-benzoxazin-4-one | Primary amines (e.g., aniline (B41778), benzyl amine) | Phenyl, Benzyl | nih.gov |
| 2-Substituted-1,3-benzoxazin-4-one | Hydrazine hydrate | -NH₂ | nih.gov |
| Quinazolin-4(3H)-one | Propargyl bromide, Phase Transfer Catalyst (TBAB) | -CH₂-C≡CH | nih.gov |
| 2-Hydrazino-4(3H)-quinazolinone | Aldehydes, Acetophenone | Hydrazone derivatives | ekb.eg |
Modifications on the Benzene Ring (e.g., C-6, C-8 positions)
Modifying the fused benzene ring, particularly at the C-6 and C-8 positions, is a key strategy for fine-tuning the electronic and lipophilic properties of quinazolinone derivatives. SAR studies have indicated that the presence of certain substituents, such as halogens, at these positions can enhance pharmacological activity. nih.govnih.gov
Electrophilic substitution reactions can be employed to introduce functional groups onto the benzene ring. For instance, nitration of the quinazolin-4(3H)-one nucleus typically occurs at the C-6 position. nih.gov Halogenation is also a common modification. The introduction of iodine at both the C-6 and C-8 positions has been shown to significantly improve the antibacterial activity of certain quinazolinone derivatives. nih.gov Similarly, compounds with fluoro substitutions at the C-6 and C-8 positions have demonstrated increased cytotoxicity in cancer cell lines. nih.gov
Alternatively, substituted quinazolinones can be synthesized by starting with appropriately substituted anthranilic acids. For example, 5-bromoanthranilic acid or 5-nitroanthranilic acid can be used as precursors to build quinazolinone scaffolds with bromo or nitro groups at the C-6 position, respectively. nih.gov
Table 3: Benzene Ring Modification Strategies
| Position(s) | Modification/Substituent | Method | Impact/Observation | Reference |
| C-6 | Nitration (-NO₂) | Electrophilic Aromatic Substitution | Common site for nitration | nih.gov |
| C-6, C-8 | Di-fluoro (-F) | Synthesis from substituted anthranilic acid | Increased cytotoxicity | nih.gov |
| C-6, C-8 | Di-iodo (-I) | Synthesis from substituted anthranilic acid | Improved antibacterial activity | nih.gov |
| C-6 | Bromo (-Br) | Synthesis from 5-bromoanthranilic acid | Precursor for further derivatization | nih.gov |
Molecular Hybridization Approaches with 3,5-Dimethylquinazolin-4(3H)-one Derivatives
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores (bioactive moieties) to create a single hybrid molecule. This approach aims to develop compounds with improved affinity, better efficacy, or a dual/multi-target mechanism of action, which can be advantageous in treating complex diseases like cancer. nih.govdovepress.com The quinazolin-4(3H)-one scaffold, including derivatives like this compound, is an excellent platform for developing such hybrid compounds.
Integration with Diverse Pharmacophores
The quinazolin-4(3H)-one nucleus has been successfully integrated with a wide range of other heterocyclic systems and pharmacophoric fragments to generate novel hybrid molecules. The choice of the linked pharmacophore is typically guided by the desired biological target or activity profile.
Commonly integrated pharmacophores include:
Thiazolidin-4-one: Hybrids of quinazolinone and thiazolidin-4-one have been synthesized via multi-step reactions, often involving the formation of a Schiff base followed by cyclocondensation with thioglycolic acid. nih.gov
Phenols: Phenolic moieties can be linked to the quinazolin-4-one scaffold, for instance, through a thioacetohydrazone linker. mdpi.com These hybrids are explored for properties like antioxidant activity. mdpi.com
Isoxazole: The isoxazole ring can be incorporated by reacting an N-propargyl quinazolin-4(3H)-one with nitrile oxides via a 1,3-dipolar cycloaddition reaction. nih.gov
Chalcone: Quinazolinone-chalcone hybrids have been designed and synthesized as potential apoptotic agents. rsc.org
Pyridine: Quinazolin-4-one has been conjugated with 3-cyanopyridin-2-one motifs to create dual inhibitors for cancer-related enzymes. nih.gov
Urea/Thiourea: Urea and thiourea functionalities can be incorporated to act as hydrogen bond donors/acceptors, which is crucial for interacting with biological targets like kinases. dovepress.combenthamscience.com
The synthesis of these hybrids often involves flexible linkers, such as thio-methylene or ethylthio bridges, to allow the individual pharmacophores to adopt optimal conformations for interacting with their respective binding sites. mdpi.comdovepress.com
Rational Design of Hybrid Compounds for Multi-Targeting
The rational design of hybrid compounds aims to address specific therapeutic challenges, such as drug resistance or the multifactorial nature of diseases. By combining pharmacophores known to interact with different biological targets, it is possible to create multi-target ligands. nih.gov
A prominent area for this approach is the development of kinase inhibitors for cancer therapy. nih.gov The quinazolin-4(3H)-one ring is a well-established "hinge-binder" that can fit into the ATP-binding pocket of many kinases. dovepress.comnih.gov Hybridization strategies leverage this property by attaching other moieties that can form additional interactions with the target enzyme.
For example, in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, quinazolin-4(3H)-one/urea hybrids have been developed. dovepress.com In this design, the quinazolinone moiety occupies the ATP binding region, a linker connects the two parts, and the urea functionality forms key hydrogen bonds with the DFG motif of the kinase. A terminal hydrophobic group is also included to interact with an allosteric site. dovepress.com Similarly, quinazolin-4-one/3-cyanopyridin-2-one hybrids have been rationally designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two important targets in oncology. nih.gov This multi-targeting approach may lead to a broader spectrum of anticancer activity and potentially overcome resistance mechanisms associated with single-target agents.
Bioisosteric Replacement in this compound Analogues
Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new therapeutic agents. It involves the substitution of atoms, ions, or groups with other chemical entities that possess similar physical or chemical properties, with the goal of creating a new compound that has a similar biological activity to the parent substance. This approach is particularly valuable in lead optimization to enhance potency, selectivity, and pharmacokinetic properties, or to mitigate toxicity. In the context of the quinazolin-4(3H)-one scaffold, bioisosteric replacement has been employed to modulate the biological profiles of its derivatives.
Strategies for Bioisosteric Modification
The structural versatility of the quinazolin-4(3H)-one core allows for numerous bioisosteric modifications. These strategies can range from simple atomic substitutions to more complex ring replacements, often referred to as scaffold hopping. The primary aim is to alter key molecular properties such as size, shape, electron distribution, lipophilicity, and hydrogen bonding capacity, which in turn influences the compound's interaction with its biological target. preprints.org
One common strategy involves the bioisosteric replacement of a carbon atom with a heteroatom like sulfur. preprints.org This modification can significantly alter the electronic and steric properties of the molecule, potentially leading to new or improved interactions with a biological target. For instance, in a study on related condensed quinazolines, the replacement of a carbon with a sulfur atom was explored to develop novel bioactive molecules with anti-inflammatory properties. nih.gov
Another powerful technique is "scaffold hopping," where a core structural motif is replaced by a chemically different but functionally similar one. nih.gov For the quinazolin-4(3H)-one framework, this could involve replacing the fused benzene ring with other aromatic or heteroaromatic systems. An example of this approach was demonstrated in the development of HIV-1 reverse transcriptase inhibitors, where the thiophene ring of thienopyrimidinones was replaced to generate a novel series of highly active quinazolinone inhibitors. nih.gov Similarly, the modification of a triazolophthalazine ring system to its bioisosteric triazoloquinazoline counterpart has been investigated as a strategy to develop novel inhibitors for cancer therapy. rsc.org
The table below summarizes key bioisosteric replacement strategies applied to the broader quinazolinone scaffold and related heterocyclic systems.
| Parent Scaffold/Fragment | Bioisosteric Replacement | Resulting Scaffold/Fragment | Therapeutic Goal | Reference |
| Thienopyrimidinone | Isosteric substitution of the thiophene ring | Quinazolinone | HIV-1 RNase H Inhibition | nih.gov |
| Triazolophthalazine | Bioisosteric modification of the ring system | Triazoloquinazoline | Anticancer (PCAF Inhibition) | rsc.org |
| Carbon atom in an alkyl chain | Replacement with a sulfur atom | Thioether linkage | Anti-inflammatory | preprints.orgnih.gov |
Impact on Molecular Recognition and Interactions
Bioisosteric modifications directly influence how a molecule interacts with its biological target, such as an enzyme or receptor. These changes can affect the compound's affinity, selectivity, and ultimately its biological activity by altering key intermolecular forces.
The introduction of a sulfur atom in place of a carbon atom, for example, can modify the lipophilicity and electron density of a compound. preprints.org This can lead to new interactions that stabilize the ligand-target complex. preprints.org Docking studies on triazino[2,3-c]quinazoline analogues revealed that the bioisosteric replacement of carbon by sulfur significantly altered the calculated binding affinity towards cyclooxygenase (COX) enzymes. preprints.org The modified ligands were observed to occupy the same position as the phenylacetate moiety of diclofenac within the enzyme's active site, indicating a similar binding mode despite the structural change. preprints.org
Scaffold hopping can fundamentally alter the geometry and electronic profile of a molecule, leading to different or improved binding interactions. In the development of USP7 inhibitors, docking studies of quinazolin-4(3H)-one derivatives predicted that the side chains could form unique hydrogen bonds with specific amino acid residues (e.g., Met407) in the enzyme's active site. researchgate.net Such specific interactions are crucial for potent and selective inhibition.
Furthermore, substitutions on the quinazolinone core, which can be considered a form of bioisosteric replacement (e.g., replacing hydrogen with a halogen or a methyl group with a trifluoromethyl group), have a demonstrable impact on biological activity. Structure-activity relationship (SAR) studies have shown that different substituents on the benzene ring of the quinazolinone moiety can increase or decrease the cytotoxicity of the compounds against cancer cell lines. nih.govdovepress.com For instance, the presence of dimethoxy or fluoro substituents at specific positions on the benzene ring was found to increase cytotoxicity in certain quinazolin-4(3H)-one derivatives. nih.gov These modifications alter the electronic landscape of the molecule, affecting its ability to engage in pi-stacking, hydrophobic, and electrostatic interactions within the target's binding pocket.
The following table details the observed impact of specific bioisosteric modifications on molecular interactions and biological outcomes in quinazolinone-related compounds.
| Modification | Target | Impact on Molecular Interaction | Observed Biological Outcome | Reference |
| Replacement of Carbon with Sulfur | Cyclooxygenase (COX) enzymes | Alters calculated binding affinity; occupies the same position as a known inhibitor. | Potential for improved anti-inflammatory activity. | preprints.org |
| Thiophene to Benzene Ring (Scaffold Hop) | HIV-1 Reverse Transcriptase (RNase H) | Creates a novel series of allosteric inhibitors. | Generation of highly active RNase H inhibitors. | nih.gov |
| Side Chain Modification | Ubiquitin-Specific Protease 7 (USP7) | Forms unique hydrogen bonds with active site residues (Met407). | Potent inhibition of the USP7 catalytic domain. | researchgate.net |
| Substitutions on Benzene Ring (e.g., adding fluoro groups) | Cancer Cell Lines | Modifies cytotoxicity. | Increased activity against A2780 cancer cell lines. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of Quinazolin 4 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the carbon-hydrogen framework.
Proton NMR (¹H NMR) Analysis
In the ¹H NMR spectrum of 3,5-dimethylquinazolin-4(3H)-one, distinct signals corresponding to each unique proton environment are expected. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton at C8, being adjacent to the nitrogen-bearing carbon (C8a), would likely appear as a doublet. The proton at C6 would likely be a doublet of doublets, and the C7 proton would also be a doublet. The methyl group at position 5 will influence the chemical shifts of the adjacent aromatic protons. The spectrum would also show two sharp singlets in the aliphatic region, corresponding to the N-methyl group at position 3 and the aryl-methyl group at position 5. The proton at C2 is also expected to appear as a singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2 | ~8.0-8.2 | Singlet (s) | 1H |
| H-6 | ~7.5-7.7 | Doublet (d) | 1H |
| H-7 | ~7.3-7.5 | Doublet (d) | 1H |
| H-8 | ~7.9-8.1 | Singlet (s) | 1H |
| N-CH₃ (at C3) | ~3.5-3.7 | Singlet (s) | 3H |
| Ar-CH₃ (at C5) | ~2.4-2.6 | Singlet (s) | 3H |
Note: Predicted values are based on general principles and data from similar quinazolinone structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are anticipated, corresponding to the ten carbon atoms in the structure. The most downfield signal would be the carbonyl carbon (C4) of the amide group. The aromatic carbons would appear in the typical range of 115-150 ppm. The two methyl carbons would be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145-148 |
| C-4 | ~162-165 |
| C-4a | ~148-150 |
| C-5 | ~135-138 |
| C-6 | ~125-127 |
| C-7 | ~133-135 |
| C-8 | ~115-117 |
| C-8a | ~120-122 |
| N-CH₃ (at C3) | ~30-35 |
| Ar-CH₃ (at C5) | ~20-23 |
Note: Predicted values are based on general principles and data from similar quinazolinone structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, it would show cross-peaks between the coupled aromatic protons (H6, H7, and H8), confirming their connectivity and relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, it would show a correlation peak between the N-methyl proton signal and the N-methyl carbon signal, and similarly for all C-H bonds in the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (174.20 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
The fragmentation pattern would likely involve characteristic losses. For example, the loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at [M-15]⁺ is plausible. Another common fragmentation pathway for quinazolinones involves the retro-Diels-Alder reaction, which could lead to cleavage of the pyrimidinone ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
| [M]⁺ | 174 | Molecular Ion |
| [M-15]⁺ | 159 | Loss of •CH₃ |
| [M-28]⁺ | 146 | Loss of CO |
| [M-42]⁺ | 132 | Loss of CH₂=N-CH₃ |
Note: Fragmentation is complex and these represent only some of the plausible primary fragmentation pathways.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the amide carbonyl (C=O) group.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3050-3100 | C-H Aromatic | Stretching vibration |
| ~2900-3000 | C-H Aliphatic | Stretching vibration of methyl groups |
| ~1670-1690 | C=O Amide | Strong stretching vibration (Amide I band) |
| ~1600-1620 | C=N | Stretching vibration |
| ~1450-1580 | C=C Aromatic | Ring stretching vibrations |
Note: Predicted values are based on general principles. The exact position of the peaks can be influenced by the solid or solution state of the sample.
UV-Visible (UV-Vis) Spectroscopy in Quinazolinone Research
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the quinazolinone ring system. The fused aromatic and heteroaromatic rings constitute a significant chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions. The exact wavelengths (λ_max) and molar absorptivities (ε) are influenced by the substitution pattern on the quinazolinone core.
Single-Crystal X-ray Diffraction for Definitive Structure Determination
Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method involves directing X-rays onto a single crystal of the target compound. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then meticulously analyzed to construct a detailed model of the molecule's electron density. From this model, the precise coordinates of each atom can be determined, yielding highly accurate measurements of bond lengths, bond angles, and torsion angles.
For a compound like this compound, this technique would definitively confirm the connectivity of the atoms and the tautomeric form present in the solid state. It would also reveal the planarity of the quinazolinone ring system and the orientation of the two methyl substituents. Furthermore, an analysis of the crystal packing would elucidate the nature and geometry of any intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the macroscopic properties of the material.
The acquisition of single-crystal X-ray diffraction data for this compound would require the growth of high-quality single crystals of the compound. Once suitable crystals are obtained, they would be mounted on a diffractometer and subjected to X-ray irradiation. The collected diffraction data would then be processed and the structure solved and refined using specialized software. The resulting structural information would be presented in standardized formats, such as a Crystallographic Information File (CIF), and would include key data tables summarizing the crystal data, data collection parameters, and refined structural parameters.
Until such a study is undertaken and its results are made publicly available, the definitive structural characterization of this compound remains an open area for future research.
Computational Chemistry and Molecular Modeling Studies of Quinazolinone Scaffolds
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic and structural properties of molecules. researchgate.nettandfonline.com These calculations provide fundamental insights into the reactivity and stability of quinazolinone derivatives.
Electronic Structure Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. tandfonline.comaimspress.com
Studies on various quinazolinone derivatives have shown that the distribution and energy of these orbitals are significantly influenced by the nature and position of substituents on the quinazolinone ring. For instance, in a study of quinazolin-2,4-dione derivatives, DFT calculations at the B3LYP/6–311++G(d,p) level of theory were used to investigate the molecular structures and relative stabilities of different isomers. The HOMO and LUMO calculations, along with the energy gap, confirmed the stability of the synthesized molecules. tandfonline.com
In another study on quinazolinone derivatives as corrosion inhibitors, DFT was employed to calculate electronic properties. researchgate.net The energy of the LUMO for a synthesized quinazolinone derivative (AMQ) was found to be -1.242 eV, indicating its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap is a critical parameter; a smaller gap suggests higher reactivity. aimspress.com For the temozolomide (B1682018) molecule, a related heterocyclic system, the HOMO-LUMO gap in a neutral state in the gas phase was calculated to be 4.40 eV, indicating high kinetic stability and low chemical reactivity. aimspress.com The HOMO and LUMO energies for various quinazolinone derivatives are influenced by the solvent environment, with increasing solvent polarity generally leading to a decrease in the energy gap. researchgate.net
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| AMQ Quinazolinone Derivative | -1.242 | - | - | researchgate.net |
| Temozolomide (Neutral, Gas Phase) | - | - | 4.40 | aimspress.com |
| Temozolomide (Neutral, DMSO) | - | - | 4.30 | aimspress.com |
| ZINC06483405 | -0.22 | -0.06 | 0.16 | nih.gov |
| ZINC14436570 | -0.22 | -0.06 | 0.16 | nih.gov |
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. aimspress.com The MESP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). researchgate.net
For the quinazolinone scaffold, MESP analysis reveals that the oxygen atom of the carbonyl group and the nitrogen atoms of the heterocyclic ring are generally regions of negative electrostatic potential, making them susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms attached to the aromatic ring often exhibit a positive potential. A study on quinazoline (B50416) and its keto-derivatives (4-quinazolinone, 2-quinazolinone, and 2,4-quinazolinedione) showed distinct electrostatic potential distributions, which can be correlated with their biological activities. researchgate.net The red color, indicating high polarity, and the blue color, representing mild polarity, highlight the reactive sites of these molecules. researchgate.net The MESP analysis of the cancer pro-drug temozolomide also helped in predicting its nucleophilic and electrophilic reaction sites. aimspress.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org These models are instrumental in drug design for predicting the activity of novel compounds and for optimizing lead structures. frontiersin.org
3D-QSAR Models (CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used to understand the structure-activity relationships of quinazolinone derivatives. nih.govslideshare.net These methods build models by correlating the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules with their biological activities. nih.govslideshare.net
Several 3D-QSAR studies have been successfully applied to various series of quinazolinone derivatives. For instance, CoMFA and CoMSIA models were developed for quinazoline antifolate thymidylate synthase inhibitors. nih.gov The CoMFA model yielded a cross-validated q² value of 0.573 and a non-cross-validated r² value of 0.935, while the CoMSIA model gave a q² of 0.445 and an r² of 0.893. nih.gov In another study on quinazolin-4(3H)-one analogs as EGFR inhibitors, robust CoMFA and CoMSIA models were established with Q² values of 0.570 and 0.599, respectively. nih.gov The contour maps generated from these models provide a visual representation of the regions where modifications to the molecular structure would likely enhance or diminish biological activity. nih.gov
| Model | q² (Cross-validated) | r² (Non-cross-validated) | Target | Reference |
|---|---|---|---|---|
| CoMFA | 0.573 | 0.935 | Thymidylate Synthase | nih.gov |
| CoMSIA | 0.445 | 0.893 | Thymidylate Synthase | nih.gov |
| CoMFA | 0.570 | 0.855 | EGFR | nih.gov |
| CoMSIA | 0.599 | 0.895 | EGFR | nih.gov |
| CoMFA | 0.646 | 0.992 | MMP-13 | nih.gov |
| CoMSIA | 0.704 | 0.992 | MMP-13 | nih.gov |
Predictive Modeling for Biological Activities
QSAR models serve as powerful predictive tools for estimating the biological activities of newly designed or untested compounds. frontiersin.org By establishing a statistically significant relationship between molecular descriptors and activity, these models can guide the synthesis of more potent derivatives. frontiersin.orgrsc.org
For a series of quinazolinone derivatives containing hydrazone structural units with antitumor activities, a predictive 3D-QSAR model was constructed using CoMFA to direct future structural modifications. rsc.org Similarly, for quinazoline-containing hydroxamic acids as histone deacetylase 6 (HDAC6) inhibitors, a consensus QSAR model was used for virtual screening of new compounds. tandfonline.comnih.gov The experimental evaluation of the synthesized compounds confirmed the predictions of the virtual screening, highlighting the utility of these models in identifying promising drug candidates. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org It is widely used to understand the binding modes of ligands to their protein targets and to estimate the strength of the interaction, often expressed as a docking score. nih.gov
Docking studies of quinazolinone derivatives have been performed against a variety of biological targets, including enzymes and receptors implicated in different diseases. For example, novel quinazolinone Schiff base derivatives were docked into the active site of the DNA gyrase enzyme. The docking scores for these compounds ranged from -5.96 to -8.58 kcal/mol, suggesting that they could act as DNA gyrase inhibitors. nih.gov In another study, quinazolinone derivatives were docked into the active site of the PARP-1 enzyme, with one compound showing an IC50 value of 30.38 nM, comparable to the reference inhibitor Olaparib. rsc.org
Molecular docking simulations of quinazolin-2,4-dione hybrids against S. aureus tyrosyl-tRNA synthetase were also conducted to investigate their binding affinities. rsc.org Furthermore, docking studies of quinazolinone derivatives as EGFR inhibitors revealed that designed compounds exhibited better docking scores (ranging from -171.379 to -179.138) compared to the known drug Gefitinib (-127.495). nih.gov These studies provide valuable insights into the key interactions between the quinazolinone scaffold and the amino acid residues in the active site of the target protein, guiding the design of more potent and selective inhibitors. nih.govnih.gov
| Derivative Series | Target | Docking Score Range (kcal/mol) | Reference |
|---|---|---|---|
| Quinazolinone Schiff Bases | DNA Gyrase | -5.96 to -8.58 | nih.gov |
| Quinazolinone-based PARP-1 Inhibitors | PARP-1 | Comparable to Olaparib | rsc.org |
| Quinazolinone Analogs as EGFR Inhibitors | EGFR | -163.729 to -169.796 | nih.gov |
| Designed EGFR Inhibitors | EGFR | -171.379 to -179.138 | nih.gov |
| Antimicrobial Quinazolinones | Various Microbial Macromolecules | -5.20 to -10.35 | tandfonline.com |
Ligand-Protein Binding Mode Prediction
Molecular docking is a primary computational technique used to predict the preferred orientation and conformation of a ligand when bound to a receptor's active site. derpharmachemica.com This method is crucial for understanding how quinazolinone derivatives interact with their target proteins. For instance, docking studies have been instrumental in elucidating the binding modes of quinazolinone derivatives with various enzymes, including matrix metalloproteinase-13 (MMP-13), epidermal growth factor receptor (EGFR), and Janus kinase 2 (JAK2). nih.govderpharmachemica.comnih.gov
In a study involving quinazolinone-based inhibitors of MMP-13, molecular docking revealed that the quinazolinone core occupies a hydrophobic region of the enzyme's active site. nih.govnih.gov Similarly, docking analyses of 4,6,7-trisubstituted quinazoline derivatives with EGFR have shown that these compounds can establish moderate to strong binding within the receptor's kinase domain. derpharmachemica.com The binding affinity is often estimated using scoring functions that rank different poses based on their calculated binding energy (ΔG). derpharmachemica.com
Furthermore, docking studies on quinazolin-4(3H)-one derivatives with Cyclin-Dependent Kinase 2 (CDK2) and EGFR kinase have detailed specific interactions. For example, compound 2i was shown to form a conventional hydrogen bond with Asp86 in CDK2 and two hydrogen bonds with Met793 and Thr790 in EGFR. nih.gov Such predictions are fundamental in the process of lead optimization, guiding the synthesis of new derivatives with improved binding characteristics.
Identification of Key Interacting Residues
A significant outcome of ligand-protein binding studies is the identification of key amino acid residues within the receptor's binding pocket that are critical for the interaction. These residues can form various types of non-covalent interactions with the ligand, including hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. researchgate.net
For example, in the case of quinazolinone derivatives as MMP-13 inhibitors, key residues such as Ala238, Thr245, Thr247, and Met253 have been identified as important for the stability and activity of the inhibitors through hydrogen bonding and electrostatic interactions. rsc.org Another study on MMP-13 inhibitors highlighted the importance of hydrogen bonding interactions with Ser250 and Gly248. nih.gov
In the context of EGFR inhibition by anilinoquinazolines, docking studies have identified crucial interactions. For instance, the quinazolin-4(3H)-one derivative 2i was found to interact with Met793 and Thr790 via conventional hydrogen bonds, while also engaging in van der Waals interactions with Gln791, Ala743, and Leu788, and pi-alkyl interactions with Val726 and Leu844. nih.gov Another derivative, 3i , formed four conventional hydrogen bonds with Arg841, Asn842, Lys745, and Asp855. nih.gov
Studies on JAK2 inhibitors revealed that the quinazoline template can occupy a hydrophobic pocket formed by residues like Leu856, Leu855, Ala880, and Leu932, with a key hydrogen bond forming between the 6-methoxy group of the quinazoline ring and the NH of Arg980. nih.gov The identification of these key interacting residues provides a roadmap for designing more specific and potent inhibitors.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the stability and conformational changes of the complex over time. researchgate.net MD simulations are crucial for validating docking poses and gaining a deeper understanding of the binding dynamics. nih.govresearchgate.net
Stability and Dynamic Behavior of Ligand-Receptor Complexes
MD simulations are used to assess the stability of a ligand-receptor complex by monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over a specific time, often in the nanosecond range. researchgate.net A stable RMSD for the ligand and protein backbone atoms suggests that the complex has reached equilibrium and the binding is stable. researchgate.net
For instance, a 10 ns MD simulation of quinazolinone derivatives complexed with MMP-13 demonstrated the stability of the binding, reinforcing the results from molecular docking. nih.gov Similarly, MD simulations of a quinazolinone derivative with several cancer-related targets, including VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha, showed stable RMSD plots, indicating the structural stability of the ligand-receptor complexes over the simulation period. researchgate.net In another study, a 100 ns MD simulation was performed on a quinazolinone derivative to investigate the dynamic behavior of the protein-ligand complex. nih.gov
RMSF analysis provides insights into the flexibility of individual amino acid residues in the binding pocket upon ligand binding. researchgate.net This can highlight which parts of the protein are most affected by the interaction and can be crucial for understanding the allosteric effects or induced-fit mechanisms.
Binding Free Energy Calculations (e.g., MM/GBSA)
To further quantify the binding affinity of a ligand to a protein, binding free energy calculations are often performed on the snapshots generated from MD simulations. frontiersin.org The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point methods for these calculations. nih.govfrontiersin.org These methods calculate the binding free energy by summing up the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy. frontiersin.org
MM/GBSA and MM/PBSA calculations have been successfully applied to various quinazolinone-protein complexes. In a study on MMP-13 inhibitors, MM/PBSA and MM/GBSA calculations showed that van der Waals and electrostatic interactions were the primary drivers of ligand recognition. nih.gov For a series of quinazoline sulfonamides targeting the EphB3 receptor, MM/GBSA calculations were used to rank the compounds, with one derivative showing a high free energy of -74.13 kcal/mol, indicating a very stable complex. researchgate.net
These calculations provide a more rigorous estimation of binding affinity than docking scores alone and can be used to differentiate between potent and less potent inhibitors. researchgate.netresearchgate.net
Virtual Screening Approaches for Identifying Novel Quinazolinone Derivatives
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net This method has been widely applied to the quinazolinone scaffold to discover novel derivatives with potential therapeutic activities. derpharmachemica.comresearchgate.net
The process often starts with retrieving a large number of quinazoline derivatives from chemical databases like PubChem. researchgate.netnih.gov These compounds are then filtered based on drug-likeness criteria, such as Lipinski's rule of five, to select for molecules with properties that make them more likely to be successful drugs. researchgate.netnih.gov
Following filtration, molecular docking is used to screen the remaining compounds against the target protein. The compounds are ranked based on their docking scores, and the top-ranked molecules are selected for further analysis. derpharmachemica.comresearchgate.net For example, a virtual screening of 1000 quinazoline derivatives against EGFR led to the identification of seven compounds with better binding scores than the control drug, dacomitinib. researchgate.netnih.gov
In another study, virtual screening was employed to identify novel JAK2 inhibitors from chemical libraries, leading to the discovery of a potent quinazoline derivative. nih.gov These identified "hits" can then be synthesized and subjected to in vitro biological evaluation to confirm their activity. Virtual screening significantly accelerates the early stages of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net
Structure Activity Relationship Sar Studies of Quinazolinone Derivatives
Systematic Elucidation of Pharmacophoric Features of Quinazolin-4(3H)-one
The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic and fused benzene (B151609) rings. Key positions for modification include the nitrogen at position 3 (N-3), the carbon at position 2 (C-2), and the carbons of the homocyclic ring (positions 5, 6, 7, and 8).
The N-3 position of the quinazolinone ring is a critical determinant of biological activity. Modifications at this site can impact the molecule's interaction with biological targets and alter its physicochemical properties.
Research indicates that the presence of a substituent on the N-3 nitrogen is often essential for activity. For instance, substitution of the N-H proton with an ethyl acetate (B1210297) group has been shown to increase antibacterial activity, potentially by preventing lactam-lactim tautomerism. nih.gov Aromatic or substituted aromatic rings at the N-3 position are considered crucial for antimicrobial activities. nih.gov In the context of anticonvulsant activity, the nature of the N-3 substituent can significantly modulate efficacy. Studies have shown that 3-(2-chloroethyl)carbonylamino derivatives are more active than their 3-chloromethylcarbonylamino counterparts. nih.gov Furthermore, some research suggests that N-methylation of the quinazolinone nitrogen can lead to a complete loss of activity against certain receptors, such as the αVβ3 integrin. researchgate.net
| N-3 Substituent | Observed Effect on Activity | Compound Class/Target | Reference |
| Substituted Aromatic Ring | Essential for antimicrobial activity | Antimicrobial | nih.gov |
| Ethyl Acetate | Increased antibacterial activity | Antibacterial | nih.gov |
| 3-(2-chloroethyl)carbonylamino | More active than 3-chloromethylcarbonylamino | Anticonvulsant | nih.gov |
| Methyl | Loss of activity | αVβ3 Integrin Antagonist | researchgate.net |
| Aliphatic Chains (up to 8 carbons) | Good to excellent inhibition of inflammatory gene expression | Anti-inflammatory | nih.gov |
| Phenyl / Benzyl (B1604629) | Well-tolerated for various activities | General | acs.org |
The C-2 position offers another strategic site for modification, and the substituent at this position plays a pivotal role in defining the compound's biological profile.
For antibacterial agents, a phenyl group at C-2 with meta or ortho substitutions is generally as active, while para substitution is often not well-tolerated. acs.org In the realm of antifungal agents, introducing a trifluoromethyl (-CF3) group at the C-2 position can confer potent activity against various phytopathogenic fungi. acs.org For anticonvulsant properties, the activity of 2-(substituted-phenoxymethyl) derivatives follows the order: 2-(2,4-dichlorophenoxy) > 2-(2-chlorophenoxy) > 2-phenoxy, indicating a strong dependence on the electronic nature of the substituent. nih.gov The introduction of methyl, amine, or thiol groups at this position has also been highlighted as important for antimicrobial effects. nih.gov
| C-2 Substituent | Observed Effect on Activity | Compound Class/Target | Reference |
| Phenyl (ortho- or meta-substituted) | Maintained antibacterial activity | Antibacterial | acs.org |
| Phenyl (para-substituted) | Generally not tolerated | Antibacterial | acs.org |
| Trifluoromethyl (-CF3) | Potent antifungal activity | Antifungal | acs.org |
| 2-(2,4-Dichlorophenoxy)methyl | Highest anticonvulsant activity in its series | Anticonvulsant | nih.gov |
| Methyl, Amine, or Thiol groups | Essential for antimicrobial activity | Antimicrobial | nih.gov |
| 2-methoxyphenyl | Remarkable anti-proliferative activity | Anticancer | mdpi.com |
Modifications on the fused benzene ring of the quinazolinone core provide a means to fine-tune activity, selectivity, and pharmacokinetic properties.
SAR studies have revealed that the presence of halogen atoms, such as bromo or fluoro, at positions 6 and 8 can enhance antimicrobial and cytotoxic activities. nih.gov Specifically, in a series of quinazolin-4(3H)-one esters and hydrazides, compounds with 6,8-di-fluoro substitutions showed increased cytotoxicity. nih.gov Conversely, substitutions at the C-6 or C-7 positions with groups like bromo or hydroxyl have been found to reduce antibacterial activity in other series. acs.org In the context of anticancer activity, quinazolinones featuring dimethoxy substituents at the 6 and 7 positions have demonstrated increased cytotoxicity. nih.gov For histamine (B1213489) H3 receptor inverse agonists, substitution at the 5-position of the quinazolinone ring was found to influence potency. drugbank.com
| Benzene Ring Position(s) | Substituent(s) | Observed Effect on Activity | Compound Class/Target | Reference |
| 6, 8 | Halogen (Fluoro, Bromo) | Enhanced antimicrobial and cytotoxic activity | Antimicrobial, Anticancer | nih.govnih.gov |
| 6, 7 | Dimethoxy (-OCH3) | Increased cytotoxicity | Anticancer | nih.gov |
| 6, 7 | Bromo, Hydroxyl | Reduced antibacterial activity | Antibacterial | acs.org |
| 5 | Various | Influences potency | Histamine H3 Receptor Inverse Agonist | drugbank.com |
| 6 | Fluoro | Increased activity against A2780 cancer cell line | Anticancer | nih.gov |
Correlation of Structural Modifications with Receptor Interactions
The biological effects of quinazolinone derivatives are a direct result of their interactions with specific macromolecular targets, such as enzymes and receptors. Molecular modeling and docking studies have provided significant insights into how structural modifications correlate with these interactions at an atomic level.
In the context of cancer therapy, many quinazolinone derivatives target tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The 4-anilino-quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. nih.gov The quinazoline (B50416) nitrogen (N-1) typically forms a crucial hydrogen bond with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the ATP-binding site. The N-3 position and the aniline (B41778) ring project into the active site, where substitutions can modulate affinity and selectivity. For example, lapatinib, a quinazoline-based inhibitor, features a (3-fluorophenyl)-methoxy moiety that allows for novel interactions with an allosteric pocket and the Thr790 residue. nih.gov
For αVβ3 integrin antagonists, docking studies revealed that specific interactions with the quinazolinone and arylsulfonamide groups are key to potency. researchgate.net In another example, C2-substituted quinazolinones were found to bind to the active site of inflammatory pathway proteins, where their amino groups formed hydrogen bonds with Asp239 and Lys241 residues, and the aromatic rings engaged in π–cation interactions with His41. nih.gov Increasing the length of an alkyl chain at C-2 led to stronger hydrophobic interactions with the receptor. nih.gov
These studies demonstrate a clear correlation: specific substituents on the quinazolinone core are not just abstract modulators of activity but are directly involved in forming precise hydrogen bonds, hydrophobic contacts, and electrostatic interactions that govern ligand binding and biological response.
SAR within the Context of 3,5-Dimethylquinazolin-4(3H)-one Analogues
While direct and extensive SAR studies focusing exclusively on analogues of this compound are not prominently available in the literature, a predictive SAR can be extrapolated from the well-established principles governing the broader quinazolinone class. The parent structure features a methyl group at N-3 and a methyl group at C-5 of the benzene ring.
Based on the general SAR data, the following hypotheses can be proposed for analogues of this compound:
Modification at C-2: The introduction of a small alkyl or a substituted phenyl group at the C-2 position would be a primary point for diversification. A trifluoromethyl group could impart antifungal properties. acs.org A (substituted-phenoxymethyl) group could be explored for potential anticonvulsant activity. nih.gov An ortho- or meta-substituted phenyl ring might be favorable for antibacterial activity. acs.org
Modification at the Benzene Ring (C-6, C-7, C-8): With the C-5 position already occupied by a methyl group, further substitution on the benzene ring could significantly tune the activity. Adding a halogen, such as fluorine, at the C-6 or C-8 position could enhance cytotoxic or antimicrobial effects, building on the existing methyl substitution. nih.govnih.gov The introduction of a methoxy (B1213986) group at C-7, creating a 5-methyl-7-methoxy pattern, could also be explored for potential anticancer activity, analogous to the active 6,7-dimethoxy derivatives. nih.gov
A hypothetical SAR exploration for analogues of this compound is summarized in the table below, based on extrapolations from related series.
| Position of Modification | Hypothetical Substituent | Predicted Impact on Activity | Rationale based on General SAR | Reference |
| C-2 | Trifluoromethyl | Potential for antifungal activity | -CF3 at C-2 is a known feature of potent antifungal quinazolinones. | acs.org |
| C-2 | 2,4-Dichlorophenoxymethyl | Potential for anticonvulsant activity | This group confers high anticonvulsant activity in other quinazolinone series. | nih.gov |
| C-6 | Bromo | Potential for enhanced antimicrobial/cytotoxic activity | Halogenation at C-6 is often favorable for these activities. | nih.gov |
| C-7 | Methoxy | Potential for enhanced cytotoxic activity | Complements the C-5 methyl, analogous to other active methoxy-substituted patterns. | nih.gov |
| C-8 | Fluoro | Potential for enhanced cytotoxic activity | 6,8-dihalo substitutions are linked to increased cytotoxicity. | nih.gov |
This predictive framework provides a rational basis for the design and synthesis of novel this compound analogues with potentially valuable biological activities.
Pharmacological Mechanisms and Biological Targets of Quinazolinone Derivatives
Enzyme Inhibition Mechanisms
The quinazolinone framework has proven to be a privileged structure for designing inhibitors against various enzyme families. The following sections detail the mechanisms of inhibition for several key enzymatic targets.
Tyrosine kinases are a family of enzymes crucial for cell signaling pathways that regulate cell growth, proliferation, and differentiation. The aberrant activity of these kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Quinazolinone derivatives have been extensively developed as tyrosine kinase inhibitors. nih.gov
Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) core is a well-established pharmacophore for EGFR inhibitors. nih.gov Many derivatives function by competing with adenosine (B11128) triphosphate (ATP) at the kinase's catalytic domain. nih.gov For instance, a series of 3-methyl-quinazolinone derivatives were synthesized and evaluated for their inhibitory activity against wild-type EGFR tyrosine kinase (EGFRwt-TK). The substitution pattern on the phenyl ring was found to be crucial for activity, with fluoro-substituted compounds showing potent inhibition. nih.gov Molecular docking studies of certain quinazolin-4(3H)-one derivatives revealed that they can interact with key residues in the ATP-binding site of the EGFR kinase, such as the DFG motif, acting as ATP competitive type-I inhibitors. nih.gov Some new quinazoline sulfonamide conjugates have also been developed as dual inhibitors of both EGFR and VEGFR-2. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Quinazolinone-based compounds have been identified as potent VEGFR inhibitors. nih.gov For example, a series of quinazoline-hydroxamic acid hybrids were developed, with one compound showing potent inhibition of VEGFR-2 with an IC50 value of 74 nM. rsc.org Another study reported quinazolin-4(3H)-one derivatives with only moderate VEGFR2 inhibitory activity compared to the standard, sorafenib. nih.gov
Human Epidermal growth factor Receptor 2 (HER2): Overexpression of HER2 is common in certain types of breast and ovarian cancer. Quinazolin-4(3H)-one derivatives have demonstrated significant inhibitory activity against HER2. nih.gov Compounds 2i and 3i, from a synthesized series, were particularly potent, with IC50 values comparable to the established drug lapatinib. Docking studies suggest these compounds can act as either ATP non-competitive type-II inhibitors or ATP competitive type-I inhibitors of HER2. nih.gov
c-Met: The c-Met proto-oncogene encodes a tyrosine kinase receptor that is often dysregulated in cancer. Quinazolinone derivatives have been reported to inhibit c-Met, contributing to their anti-tumor activity. nih.gov
Phosphoinositide 3-Kinase (PI3K) delta: The PI3K signaling pathway is vital for cell survival and proliferation, and its dysregulation is implicated in many cancers. A series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide derivatives were synthesized and found to be potent inhibitors of PI3Ks, particularly the PI3Kα isoform. nih.gov Compounds (S)-C5 and (S)-C8 displayed strong inhibitory activity against PI3Ks and mTOR. nih.gov
Table 1: Inhibition of Tyrosine Kinases by Quinazolinone Derivatives
| Compound | Target Kinase | IC50 | Reference |
|---|---|---|---|
| Compound 2i | HER2 | Not specified, but comparable to lapatinib | nih.gov |
| Compound 3i | HER2 | Not specified, but comparable to lapatinib | nih.gov |
| Compound 2i | EGFR | 0.097 ± 0.019 µM | nih.gov |
| Compound 3i | EGFR | 0.181 ± 0.011 µM | nih.gov |
| Compound 2i | CDK2 | 0.173 ± 0.012 µM | nih.gov |
| Compound 3i | CDK2 | 0.177 ± 0.032 µM | nih.gov |
| Compound 37 | VEGFR-2 | 74 nM | rsc.org |
| (S)-C5 | PI3Kα | Potent inhibitory activity | nih.gov |
| (S)-C8 | PI3Kα | Potent inhibitory activity | nih.gov |
| Compound 15 | EGFR, VEGFR-2 | Not specified | nih.gov |
| Compound 24 | EGFR-TK | 13.40 nM | nih.gov |
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. acs.org Inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it an effective target for anticancer and antimicrobial agents. acs.orgnih.gov
Several series of quinazolinone derivatives have been designed and synthesized as DHFR inhibitors. nih.gov One study reported a 2-mercapto-quinazolin-4-one analog, compound 24, which exhibited DHFR inhibitory potency with an IC50 of 0.30 μM. nih.gov Other derivatives in the same study showed even more remarkable DHFR inhibitory activity, with IC50 values as low as 0.03 μM. nih.gov Another series of quinazolinone derivatives was evaluated for both antibacterial and antitumor activities based on DHFR inhibition. nih.gov For example, compound 3e was found to be a more potent inhibitor of Escherichia coli DHFR than the standard drug trimethoprim (B1683648) and also inhibited human DHFR with an IC50 value of 0.527 µM. nih.gov Novel 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivatives have also been developed as a new class of DHFR inhibitors, showing promise against both bacterial infections and breast cancer in murine models. acs.org
Table 2: Inhibition of Dihydrofolate Reductase (DHFR) by Quinazolinone Derivatives
| Compound | Target DHFR | IC50 | Reference |
|---|---|---|---|
| Compound 3d | Staphylococcus aureus DHFR | 0.769 ± 0.04 μM | nih.gov |
| Compound 3e | Escherichia coli DHFR | 0.158 ± 0.01 μM | nih.gov |
| Compound 3e | Human DHFR | 0.527 ± 0.028 µM | nih.gov |
| Compound 24 | DHFR | 0.30 μM | nih.gov |
| Compound 37 | DHFR | 0.03 μM | nih.gov |
| Compound 21 | DHFR | 0.08 μM | nih.gov |
| Compound 54 | DHFR | 0.08 μM | nih.gov |
Cholinesterases, particularly acetylcholinesterase (AChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases acetylcholine levels in the brain, a primary strategy for treating the symptoms of Alzheimer's disease (AD). nih.govnih.gov Quinazolinone derivatives have emerged as promising multifunctional agents for AD, often exhibiting both cholinesterase inhibitory and other beneficial activities like anti-inflammatory and antioxidant effects. nih.gov
A study developing quinazolinone-based derivatives identified several compounds (6f, 6h, and 7b) with promising anti-acetylcholinesterase activity. nih.gov These compounds also demonstrated neuroprotective effects in animal models. nih.gov The development of multi-target drugs is a major strategy for combating complex diseases like AD, and the quinazoline scaffold provides a versatile platform for designing such agents. nih.govnih.gov
Table 3: Cholinesterase Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound 6f | Acetylcholinesterase | Promising inhibitory activity | nih.gov |
| Compound 6h | Acetylcholinesterase | Promising inhibitory activity | nih.gov |
| Compound 7b | Acetylcholinesterase | Promising inhibitory activity | nih.gov |
Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars like glucose. eurjchem.com Inhibiting this enzyme slows carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes. This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes. nih.govacs.org
Several quinazolinone derivatives have been identified as potent α-glucosidase inhibitors. eurjchem.comnih.gov In one study, two compounds, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ), were found to be potent, reversible, and non-competitive inhibitors of α-glucosidase with IC50 values of 12.5 µM and 15.6 µM, respectively. nih.govresearchgate.net Further research into quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives yielded compound 7b, which showed the highest α-glucosidase inhibition with an IC50 of 14.4 µM, making it significantly more potent than the standard drug acarbose. nih.gov
Table 4: Inhibition of Alpha-Glucosidase by Quinazolinone Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 ± 0.1 | Non-competitive, Reversible | nih.govresearchgate.net |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 ± 0.2 | Non-competitive, Reversible | nih.govresearchgate.net |
| Compound 7b (phenoxy-acetamide derivative) | 14.4 ± 0.2 | Not specified | nih.gov |
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and specific isoforms are implicated in diseases like glaucoma and certain types of cancer. nih.govnih.gov
A series of quinazolinone derivatives (4a-p) were synthesized and evaluated for their inhibitory potential against human (hCA-II) and bovine (bCA-II) carbonic anhydrase-II. nih.govnih.gov These compounds displayed moderate to significant inhibition, with IC50 values ranging from 14.0–59.6 μM for hCA-II. nih.govnih.gov Kinetic studies of the most active inhibitor, 4d, revealed a competitive mode of inhibition with a Ki value of 14.25 ± 0.017 μM against hCA-II. nih.govnih.gov Another study reported a novel series of 4-anilinoquinazoline-based sulphonamides as highly potent inhibitors of several human CA isoforms (hCA I, II, IX, and XII), with inhibitory activity in the nanomolar range. tandfonline.com
Table 5: Inhibition of Carbonic Anhydrase (CA) by Quinazolinone Derivatives
| Compound Series/Name | Target CA Isoform(s) | IC50 / Ki | Inhibition Type | Reference |
|---|---|---|---|---|
| Derivatives 4a-p | hCA-II | IC50: 14.0–59.6 μM | Not specified for all | nih.govnih.gov |
| Compound 4d | hCA-II | Ki: 14.25 ± 0.017 μM | Competitive | nih.govnih.gov |
| Compound 4f | hCA I | Ki: 60.9 nM | Not specified | tandfonline.com |
| Compound 4f | hCA IX | Ki: 86.5 nM | Not specified | tandfonline.com |
Phosphodiesterases (PDEs) are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in signal transduction pathways. PDE4 is the predominant PDE isozyme in inflammatory and immune cells. Its inhibition leads to increased intracellular cAMP levels, which in turn suppresses inflammatory cell activity. This makes PDE4 inhibitors a target for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). researchgate.netresearchgate.net
A series of quinazolinone derivatives, designed as analogues of the known PDE4 inhibitor nitraquazone, were synthesized and tested for their inhibitory activity against PDE4B. researchgate.netresearchgate.net Compound 6d from this series showed promising inhibitory activity comparable to the standard PDE4 inhibitor, Rolipram. researchgate.netresearchgate.net Other studies have explored thioxoquinazoline derivatives as dual inhibitors of PDE7 and PDE4, which could offer a novel approach for treating T-cell related disorders. nih.gov
Table 6: Inhibition of Phosphodiesterase-4 (PDE-4) by Quinazolinone Derivatives
| Compound | Target PDE | Activity | Reference |
|---|---|---|---|
| Compound 6d | PDE4B | Promising activity, comparable to Rolipram | researchgate.netresearchgate.net |
| Compound 6a | PDE4B | Moderate inhibitory activity | researchgate.net |
| Compound 6c | PDE4B | Moderate inhibitory activity | researchgate.net |
| Compound 10d | PDE7A | IC50: 1.15 μM | research-nexus.net |
Receptor Antagonism/Agonism Studies
Quinazoline-based compounds are a well-established class of alpha-1 adrenoceptor antagonists. nih.govnih.gov These receptors are G-protein coupled receptors found in the brain and peripheral vasculature, and their antagonism leads to smooth muscle relaxation. youtube.comyoutube.com Drugs like doxazosin (B1670899) and terazosin, which feature a quinazoline core, are used clinically for hypertension and benign prostatic hyperplasia. nih.govyoutube.com
Interestingly, research has shown that the apoptotic (cell death-inducing) effects of these quinazoline-based antagonists on prostate cancer cells are independent of their alpha-1 adrenoceptor blocking activity. nih.gov Studies comparing piperazinyl quinazolines (doxazosin, terazosin) with a sulfonamide-based antagonist (tamsulosin) found that only the quinazoline derivatives induced apoptosis in prostate tumor cells. nih.gov This suggests a distinct molecular mechanism of action for the quinazoline scaffold in this context, separate from its receptor antagonism, which may have therapeutic potential for treating androgen-independent prostate cancer. nih.gov
Table 3: Quinazoline-based Alpha-1 Adrenoceptor Antagonists
| Compound | Class | Primary Target | Additional Noted Activity |
| Doxazosin | Quinazoline-based | Alpha-1 Adrenoceptor | Induces apoptosis in prostate cancer cells. nih.gov |
| Terazosin | Quinazoline-based | Alpha-1 Adrenoceptor | Induces apoptosis in prostate cancer cells. nih.gov |
| Prazosin | Quinazoline-based | Alpha-1 Adrenoceptor | Used in the treatment of hypertension. youtube.com |
Interference with Molecular Pathways
Quinazoline derivatives have been investigated as inhibitors of DNA repair enzymes, a mechanism with significant implications for cancer therapy. nih.gov One of the key targets in this area is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and the maintenance of genomic stability. nih.govresearchgate.net Inhibition of PARP is a synthetic lethal strategy for cancers with deficiencies in other DNA repair pathways.
Early PARP inhibitors were structurally based on nicotinamide. More potent inhibitors have since been developed, including those with a quinazolinone structure. researchgate.net For example, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) is a potent PARP inhibitor with an IC50 of 400 nM. researchgate.net
More recently, quinazoline derivatives have been found to inhibit Werner syndrome helicase (WRN), another crucial enzyme in DNA repair. nih.gov These derivatives have shown a WRN-dependent antiproliferative effect in prostate cancer cells, suggesting a novel therapeutic strategy for cancers with microsatellite instability. nih.gov Another class of quinazolinone scaffolds has been identified as targeting DNA gyrase in gram-negative bacteria, presenting a new avenue for antibacterial agents that circumvent known resistance mechanisms. diva-portal.org
Table 4: Quinazolinone Derivatives as DNA Repair Enzyme Inhibitors
| Compound/Class | Target Enzyme | Significance |
| NU-1025 | Poly(ADP-ribose) polymerase-1 (PARP-1) | Potent inhibitor (IC50 = 400 nM). researchgate.net |
| Quinazoline derivatives | Werner syndrome helicase (WRN) | Inhibit cell growth in prostate cancer in a WRN-dependent manner. nih.gov |
| Quinazolinone scaffolds | DNA Gyrase | Potential new class of antibacterial agents for gram-negative bacteria. diva-portal.org |
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Inhibition of tubulin polymerization is a validated and effective strategy in cancer chemotherapy. Several quinazolinone derivatives have emerged as potent inhibitors of this process, often by binding to the colchicine (B1669291) binding site on tubulin. nih.govrsc.org
A series of novel quinazoline derivatives designed to target this site demonstrated powerful antiproliferative effects against various human cancer cell lines. nih.gov One compound, designated Q19, was particularly effective against the HT-29 colon cancer cell line, with an IC50 value of 51 nM. nih.gov Further investigation confirmed that its mechanism of action was the inhibition of microtubule polymerization. nih.gov
Other studies have synthesized 2,3-dihydroquinazolin-4(1H)-one derivatives that also act as tubulin polymerization inhibitors. nih.gov The most promising of these compounds displayed broad-spectrum anticancer activity, induced cell cycle arrest in the G2/M phase, and triggered apoptosis. nih.gov Molecular docking studies have helped to visualize how these compounds occupy the colchicine binding site on tubulin, providing a basis for the rational design of new and more potent anticancer agents. rsc.orgnih.gov
Table 5: Quinazolinone Derivatives as Tubulin Polymerization Inhibitors
| Compound/Class | Target Site | Biological Effect | Activity (IC50) |
| Q19 | Colchicine binding site | Antiproliferative against HT-29 cells | 51 nM nih.gov |
| 2,3-dihydroquinazolin-4(1H)-one derivatives | Colchicine binding site | Cell cycle arrest at G2/M, apoptosis | Varies by derivative nih.gov |
| Amino acid-linked quinazolinone hybrids | Tubulin | EGFR and tubulin polymerization inhibition | 0.43-0.44 µM (MCF-7 cells) rsc.org |
Based on a comprehensive review of available scientific literature, there is currently no specific research data concerning the compound 3,5-Dimethylquinazolin-4(3H)-one in the context of the pharmacological mechanisms and biological activities outlined in the request. Searches for this particular molecule in relation to beta-amyloid aggregation, tau protein hyperphosphorylation, oxidative stress modulation, PARP1 and STAT3 inhibition, anticancer potential, and antimicrobial activities did not yield any specific findings.
The field of medicinal chemistry has extensively investigated the broader class of quinazolinone derivatives, revealing a wide array of biological activities. However, these findings are associated with the general quinazolinone scaffold or other specifically substituted derivatives, and this information cannot be attributed to this compound without direct scientific evidence.
Therefore, it is not possible to provide a detailed and scientifically accurate article on this compound that adheres to the requested structure and focuses solely on its specific biological actions. Further experimental research would be required to elucidate the potential pharmacological profile of this specific compound.
General Biological Activities
Anti-inflammatory Applications
Quinazolinone derivatives have been identified as a significant class of compounds with potent anti-inflammatory activity. nih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.
A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. Research has shown that certain quinazolinone derivatives act as selective inhibitors of COX-2. nih.gov This selectivity is a desirable trait, as COX-1 is involved in protecting the gastric mucosa, and its inhibition can lead to gastrointestinal side effects. By selectively targeting COX-2, which is upregulated during inflammation, these compounds can exert their anti-inflammatory effects with a potentially better safety profile. nih.gov A series of 36 novel substituted quinazolinone derivatives were synthesized and evaluated, with results indicating they were selective for COX-2 over COX-1. nih.gov
The anti-inflammatory potential is significantly influenced by the nature and position of substituents on the quinazolinone core. nih.gov For instance, the introduction of different heterocyclic moieties at the 2 and 3 positions has been shown to enhance anti-inflammatory activity. nih.gov In one study, thiazolidinone-containing quinazolinone derivatives generally showed better anti-inflammatory effects than the corresponding azetidinone derivatives. nih.gov Specifically, compound 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one demonstrated the highest activity among the tested compounds. nih.gov Similarly, another study found that compounds with a 4-chlorophenyl group on the quinazolinone moiety exhibited better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov
The evaluation of anti-inflammatory activity is often conducted using the carrageenan-induced paw edema model in rats, a standard in vivo test for acute inflammation. nih.govfabad.org.tr
Table 1: Anti-inflammatory Activity of Selected Quinazolinone Derivatives
| Compound | Structure | Activity/Finding | Reference |
|---|---|---|---|
| Substituted Quinazolinones | A series of 36 derivatives. | Showed selective inhibition of COX-2 over COX-1. Compound 32 was a better COX-2 inhibitor than Celecoxib. | nih.gov |
| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21) | Contains thiazolidinone and p-chlorophenyl groups. | Showed the best anti-inflammatory activity (32.5% edema inhibition) among the tested series. | nih.gov |
| Fluorinated Quinazolinones | Derivatives containing triazole, thiadiazole, and oxadiazole rings. | Showed strong interactions and binding at COX-2 binding sites, exhibiting high in vitro anti-inflammatory activity. | orientjchem.org |
Anticonvulsant Properties
The quinazolinone scaffold is a recognized pharmacophore in the development of anticonvulsant agents. nih.gov Historically, compounds like methaqualone and mecloqualone were approved anticonvulsant drugs. nih.gov Research has continued to explore this chemical class for safer and more effective treatments for epilepsy, a neurological disorder characterized by recurrent seizures. nih.govresearchgate.net
A key biological target for many anticonvulsant quinazolinone derivatives is the GABA-A receptor. nih.govnih.gov γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.gov Quinazolinone derivatives can act as positive allosteric modulators of the GABA-A receptor. nuph.edu.ua Upon activation, the GABA-A receptor channel opens, allowing chloride ions (Cl⁻) to enter the neuron. nih.gov This influx results in hyperpolarization of the cell membrane, creating an inhibitory effect on neurotransmission and reducing the likelihood of an action potential firing. nih.gov Molecular docking studies have confirmed the affinity of various quinazoline derivatives for the GABA-A receptor. nih.govnih.gov
Another identified target is the enzyme carbonic anhydrase (CA), particularly human carbonic anhydrase II (HCA II). nih.gov CA enzymes are involved in maintaining pH homeostasis, and their inhibition has been explored as a mechanism for anticonvulsant action. nih.gov
Structure-activity relationship studies have provided valuable insights for designing potent anticonvulsant agents. Modifications at position 3 of the 4(3H)-quinazolinone structure are crucial. nih.gov For example, it has been found that a butyl substitution at this position has a significant effect on preventing the spread of seizures, while a benzyl (B1604629) substitution showed strong anticonvulsant activity. nih.gov The anticonvulsant activity is often evaluated using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) induced seizure model. nih.govresearchgate.net
Table 2: Anticonvulsant Activity and Mechanisms of Quinazolinone Derivatives
| Derivative Class/Compound | Biological Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Methaqualone Analogues | GABA-A Receptor | Positive allosteric modulators; modification of the structure is sought to improve the pharmacological profile. | nuph.edu.ua |
| Substituted Quinazolinones | Carbonic Anhydrase II (HCA II) | Butyl substitution at position 3 was effective in preventing seizure spread. Benzyl substitution showed strong activity. | nih.gov |
| Quinazoline-Semicarbazones | Not specified | Synthesized analogues showed potent anticonvulsant activity, with some being equipotent to phenytoin, and exhibited less neurotoxicity. | researchgate.net |
| 3-amino 2-phenyl quinazolinones | Not specified | Compound A-1 showed the highest activity in the MES test, comparable to standard prescription drugs. | researchgate.net |
Neurodegenerative Disease Research (e.g., Alzheimer's Disease)
Quinazoline and its derivatives represent a "privileged scaffold" in medicinal chemistry for the development of drugs targeting neurodegenerative conditions like Alzheimer's disease (AD). mdpi.cominrae.fr AD is a complex, multifactorial disorder characterized by cognitive decline and memory loss. nih.govdrugbank.com The versatility of the quinazoline structure allows for the design of multi-target agents that can address several pathological pathways of the disease simultaneously. mdpi.comnih.gov
Key biological targets and mechanisms addressed by quinazoline derivatives in AD research include:
Cholinesterase Inhibition : AD is associated with a deficit in the neurotransmitter acetylcholine. Quinazoline derivatives have been shown to inhibit cholinesterase enzymes (like acetylcholinesterase), which are responsible for breaking down acetylcholine, thereby helping to restore cholinergic function. mdpi.comnih.gov
β-Amyloid Aggregation Inhibition : The formation of neurotoxic β-amyloid (Aβ) plaques is a hallmark of AD. Certain quinazoline-based compounds have demonstrated the ability to inhibit the aggregation of Aβ peptides. mdpi.comacs.org
Tau Protein Hyperphosphorylation Modulation : The hyperphosphorylation of tau protein leads to the formation of neurofibrillary tangles, another key feature of AD pathology. Quinazoline derivatives are being investigated as modulators of this process. nih.govdrugbank.com
Oxidative Stress Reduction : Oxidative stress contributes significantly to neuronal damage in AD. Many quinazoline derivatives possess antioxidant properties that can mitigate this damage. mdpi.com
Histone Deacetylase (HDAC) Inhibition : More recently, quinazolin-4-one derivatives have been designed as selective inhibitors of histone deacetylase 6 (HDAC6). acs.org HDAC6 inhibition has been shown to increase the acetylation of α-tubulin, a non-histone protein, which can enhance synaptic activity and promote neurite outgrowth in neuronal cells. acs.org For example, the compound (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide was identified as a highly potent HDAC6 inhibitor. acs.org
Table 3: Quinazolinone Derivatives in Neurodegenerative Disease Research
| Derivative/Compound | Target/Mechanism | Research Finding | Reference |
|---|---|---|---|
| General Quinazoline Derivatives | Multi-target (Cholinesterases, Aβ aggregation, Tau protein, Oxidative Stress) | The quinazoline scaffold is versatile for designing agents that can modulate multiple pathways in Alzheimer's disease. | mdpi.comnih.gov |
| (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) | HDAC6 Inhibition | A potent and selective HDAC6 inhibitor (IC50, 8 nM) that increased α-tubulin acetylation. | acs.org |
Antidiabetic Research
Quinazolinone derivatives have emerged as a promising class of compounds for the management of type 2 diabetes mellitus (T2DM). ekb.egekb.eg Their therapeutic potential stems from their ability to target several key enzymes and receptors involved in glucose homeostasis.
One of the most prominent mechanisms is the inhibition of Dipeptidyl Peptidase-4 (DPP-4) . nih.govnih.govrsc.org DPP-4 is a serine peptidase that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). rsc.org These hormones stimulate insulin (B600854) secretion in a glucose-dependent manner. By inhibiting DPP-4, quinazolinone derivatives prolong the action of incretins, leading to enhanced insulin secretion, suppressed glucagon (B607659) release, and improved glycemic control. rsc.org The quinazoline ring is considered bioisosteric to the quinoxaline (B1680401) scaffold and is a key fragment in the structure of the established DPP-4 inhibitor, linagliptin (B1675411). rsc.org
Another significant target is α-glucosidase . nih.govresearchgate.netacs.orgeurjchem.com This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.goveurjchem.com Inhibition of α-glucosidase delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia (the spike in blood sugar after a meal). acs.orgeurjchem.com Several studies have reported quinazolinone derivatives as potent α-glucosidase inhibitors, with some showing competitive or non-competitive modes of inhibition. nih.govresearchgate.net For instance, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) was identified as a potent non-competitive inhibitor of α-glucosidase. researchgate.net
Other investigated mechanisms include:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism : PPARγ is a nuclear receptor that plays a crucial role in increasing insulin sensitivity. nih.gov
Sulfonylurea Receptor (SUR) Agonism : This is another pathway through which some quinazoline-sulfonylurea hybrids exert their effects. nih.gov
Table 4: Antidiabetic Activity of Quinazolinone Derivatives
| Derivative Class/Compound | Target Enzyme | Activity/Finding (IC50/Ki) | Reference |
|---|---|---|---|
| Spiro cyclohexane-1,2'-quinazoline derivatives | DPP-4 | Target compounds were 102-103 times more active than linagliptin (IC50: 0.0005-0.0089 nM). | nih.gov |
| 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative (9i) | DPP-4 | Showed promising competitive inhibition with an IC50 of 9.25 ± 0.57 µM and a Ki of 12.01 µM. | nih.gov |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | α-glucosidase | Potent non-competitive inhibitor with an IC50 of 12.5 ± 0.1 μM. | researchgate.net |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | α-glucosidase | Potent non-competitive inhibitor with an IC50 of 15.6 ± 0.2 μM. | researchgate.net |
| Quinazolinone-coumarin hybrids | α-glucosidase | Significantly increased inhibitory activities compared to derivatives lacking the coumarin (B35378) ring. | nih.gov |
| Quinazoline-purine derivative (3B) | DPP-4 | Found to be a potent drug candidate against DPP-4, with activity comparable to metformin. | researchgate.net |
Antihypertensive and Analgesic Applications
The quinazolinone scaffold is recognized for its broad spectrum of biological activities, which includes antihypertensive and analgesic effects. nih.govmdpi.com
Some 2,3-disubstituted-4-quinazolinones have been reported to possess antihypertensive properties. mdpi.com The mechanism for this activity can be linked to various targets, including the potential for calcium channel blockade, although specific research on this mechanism for a wide range of quinazolinones is an area of ongoing investigation. For example, the marketed drug Bunazosin is a quinazoline derivative used as an alpha-blocker, which leads to vasodilation and a reduction in blood pressure. nih.gov
Analgesic activity is often studied in conjunction with anti-inflammatory properties, as pain is a cardinal sign of inflammation. nih.gov The mechanisms underlying the analgesic effects of quinazolinone derivatives are frequently linked to their anti-inflammatory actions, such as the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. Several research efforts that screen for anti-inflammatory activity also evaluate for analgesic potential, confirming the dual action of many synthesized compounds. nih.gov
Antioxidant Activities
Quinazolinone derivatives have demonstrated significant potential as antioxidant agents. mdpi.comsapub.orgnih.gov Their activity is primarily attributed to their ability to scavenge free radicals, which are highly reactive species that can cause oxidative damage to biological molecules like DNA, proteins, and lipids. mdpi.comresearchgate.net This oxidative stress is implicated in a variety of diseases. mdpi.com
The antioxidant mechanism of quinazolinones often involves hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com They can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the damaging chain reactions. mdpi.comsapub.org The effectiveness of these compounds is highly dependent on their chemical structure, particularly the substituents on the phenyl rings attached to the quinazolinone nucleus. mdpi.com The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, generally enhances antioxidant capacity. sapub.orgmdpi.com
Several in vitro assays are commonly used to evaluate the antioxidant potential of these derivatives:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This is a widely used method where the antioxidant compound scavenges the stable DPPH free radical. sapub.orgresearchgate.net A color change from purple to yellow indicates radical scavenging activity. sapub.org
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : Another common assay to measure the ability of compounds to scavenge the ABTS radical cation. mdpi.com
Ferric Reducing Antioxidant Power (FRAP) : This assay measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). mdpi.com
Cupric Reducing Antioxidant Capacity (CUPRAC) : This method evaluates the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by the antioxidant. mdpi.com
Studies have shown that quinazolinone derivatives with multiple hydroxyl groups, especially ortho-diphenolic arrangements, exhibit very strong antioxidant and radical-scavenging effects, sometimes exceeding that of standard antioxidants like ascorbic acid and Trolox. mdpi.comsyr.edu For instance, linking the quinazolin-4-one scaffold with polyphenolic compounds can significantly increase antioxidant activity. nih.gov
Table 5: Antioxidant Activity of Selected Quinazolinone Derivatives
| Derivative Class/Compound | Assay Method | Key Findings | Reference |
|---|---|---|---|
| Quinazolinone–vanillin derivatives | DPPH Scavenging | Compound (5) with -OCH3, -OCOCH3, and -NCOCH3 groups showed the highest activity (61.5% inhibition at 1 mg/mL). | sapub.org |
| Ortho diphenolic quinazolinone derivatives (5h, 5j, 5k) | ABTS, DPPH, NO Scavenging | Exerted a stronger antioxidant effect than ascorbic acid and Trolox. | mdpi.com |
| Pyrogallol derivatives of quinazolin-4(3H)-one | Radical Scavenging, Metal Chelation | Showed high antioxidant activity compared to ascorbic acid and Trolox. | syr.edu |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | ABTS, TEAC-CUPRAC | Defined as a potent antioxidant with promising metal-chelating properties. | nih.gov |
Future Directions and Research Perspectives for 3,5 Dimethylquinazolin 4 3h One and Its Analogues
Exploration of Novel Synthetic Methodologies for Complex Derivatives
The future of synthesizing complex derivatives of 3,5-Dimethylquinazolin-4(3H)-one will likely be shaped by the adoption of more efficient, sustainable, and versatile synthetic strategies. While classical methods for quinazolinone synthesis are well-established, emerging techniques offer pathways to novel and intricate molecular architectures that were previously challenging to access.
One promising area is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times, improve yields, and enhance the purity of quinazolinone derivatives. researchgate.net For the synthesis of complex analogues of this compound, MAOS could facilitate the rapid generation of a library of compounds for biological screening. researchgate.net
One-pot synthesis and multi-component reactions (MCRs) are also set to play a crucial role. These approaches, which allow for the formation of multiple chemical bonds in a single reaction vessel, offer a highly efficient route to complex molecules from simple starting materials. researchgate.net The development of novel MCRs involving derivatives of anthranilic acid and various electrophiles could lead to the discovery of new classes of this compound analogues.
Furthermore, the exploration of novel catalytic systems is a key future direction. The use of transition metal catalysts, such as palladium, copper, and ruthenium, has been instrumental in the development of new C-C and C-N bond-forming reactions for the functionalization of the quinazolinone core. researchgate.net Future research will likely focus on the development of more sustainable and earth-abundant metal catalysts, as well as organocatalysts, to achieve these transformations. The iron-catalyzed cross-dehydro-coupling of anilines with quinazolinones to produce quinoline-spiro-quinazolinones is an example of an environmentally friendly method with potential for wider application. nih.gov
Advanced Derivatization for Enhanced Potency and Selectivity
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. mdpi.com Future research on this compound will undoubtedly focus on advanced derivatization strategies to enhance the potency and selectivity of its analogues for specific biological targets.
Structure-activity relationship (SAR) studies have highlighted the significance of substitutions at the 2, 6, and 8 positions of the quinazolinone ring for modulating pharmacological activity. mdpi.com For this compound, the existing methyl groups at positions 3 and 5 already provide a starting point. Advanced derivatization would involve the introduction of a wide variety of functional groups at other positions of the quinazolinone core. For instance, the introduction of different heterocyclic moieties at position 3 has been suggested to increase biological activity. mdpi.com
A key strategy for enhancing potency is molecular hybridization , which involves combining the this compound scaffold with other known pharmacophores. rsc.org This approach can lead to the development of hybrid molecules with dual or synergistic modes of action. For example, hybrids of quinazolinones with chalcones, sulphonamides, or other heterocyclic systems have shown promising anticancer and antimicrobial activities. nih.gov
The synthesis of fluorinated derivatives is another area of interest. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, often leading to enhanced biological activity. nih.gov The development of novel methods for the selective fluorination of the quinazolinone ring will be crucial in this regard.
Below is a table of representative quinazolinone derivatives and their biological activities, illustrating the potential for derivatization to enhance potency.
| Compound Name | Substitution Pattern | Biological Activity |
| Gefitinib | Quinazoline-based | EGFR inhibitor for non-small-cell lung cancer nih.gov |
| Vandetanib | Quinazoline-based | Multi-targeted kinase inhibitor nih.gov |
| Afatinib | Quinazoline-based | Antifungal researchgate.net |
| Proquazone | Quinazolinone-based | Non-steroidal anti-inflammatory agent researchgate.net |
Integration of Cheminformatics and Artificial Intelligence in Rational Drug Design
Molecular docking and virtual screening are powerful computational techniques that can be used to predict the binding affinity of a library of virtual compounds to a specific biological target. nih.gov For this compound, these methods can be employed to explore its potential interactions with a wide range of proteins and to identify derivatives with improved binding characteristics.
The use of molecular fingerprints , which encode the chemical structure of a molecule into a format that can be processed by AI models, is fundamental to these approaches. pharmafeatures.com These fingerprints allow for efficient similarity searching, clustering, and property prediction for large libraries of quinazolinone derivatives.
Investigation of Underexplored Biological Targets and Mechanisms
While quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, there is still a vast landscape of underexplored biological targets and mechanisms of action. nih.gov Future research on this compound and its analogues should aim to identify and validate novel molecular targets, which could open up new therapeutic applications.
One area of significant potential is the targeting of specific kinases . While some quinazoline-based drugs are known kinase inhibitors, there are hundreds of other kinases involved in various diseases that could be targeted by novel derivatives of this compound. nih.gov High-throughput screening of a library of its analogues against a panel of kinases could lead to the discovery of potent and selective inhibitors.
Another promising avenue is the investigation of epigenetic targets , such as histone deacetylases (HDACs) and bromodomains. The hybridization of the quinazolinone scaffold with known epigenetic modulators could yield novel compounds with unique anticancer properties. rsc.org
Furthermore, the exploration of quinazolinones as inhibitors of penicillin-binding proteins (PBPs) in bacteria represents a novel approach to combating antibiotic resistance. nih.gov Molecular modeling studies have suggested that quinazolinone derivatives can bind to allosteric sites on these enzymes, offering a non-β-lactam mechanism of action. nih.gov
The table below presents some of the biological targets of quinazolinone derivatives, highlighting the diversity of their mechanisms of action.
| Biological Target | Therapeutic Area |
| Epidermal Growth Factor Receptor (EGFR) | Cancer nih.gov |
| Phosphoinositide 3-kinases (PI3K) | Cancer nih.gov |
| Tubulin | Cancer nih.gov |
| Penicillin-Binding Proteins (PBPs) | Bacterial Infections nih.gov |
| RAF kinase | Cancer mdpi.com |
Potential for Agrochemical Applications
The quinazolinone scaffold is not only relevant in medicinal chemistry but also holds significant potential in the field of agrochemicals. mdpi.com Several quinazolinone derivatives have already been commercialized as fungicides, herbicides, and insecticides. rsc.org This suggests a promising future for the development of this compound-based agrochemicals.
Future research in this area will likely focus on the design and synthesis of novel this compound analogues with potent and selective activity against specific pests and weeds, while exhibiting low toxicity to non-target organisms and the environment. The molecular hybridization approach, combining the quinazolinone core with other agrochemically active moieties, could lead to the development of new products with improved efficacy and a broader spectrum of activity. rsc.org
The investigation of the mode of action of quinazolinone-based agrochemicals is another important research direction. Understanding how these compounds interact with their biological targets in pests and plants will facilitate the rational design of more effective and sustainable crop protection agents. The application of cheminformatics and AI can also be extended to the agrochemical field to predict the efficacy and environmental fate of new this compound derivatives. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Dimethylquinazolin-4(3H)-one and its derivatives?
- Methodological Answer : The compound and its derivatives are synthesized via diazotization and coupling reactions. For example, diazonium salts of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one intermediates react with active methylene compounds (e.g., ethyl acetoacetate) under acidic conditions to yield hydrazono derivatives. Reaction optimization includes temperature control (0–5°C for diazotization) and sodium acetate as a base for neutralization . Characterization employs IR (e.g., NH stretching at ~3431 cm⁻¹, C=O at ~1649 cm⁻¹), ¹H/¹³C-NMR (e.g., aromatic protons at δ 7.41–8.10), and MS for isotopic patterns (e.g., bromine isotopes at m/z 362–363) .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH, C=O, ester moieties) through characteristic absorptions .
- NMR : ¹H-NMR resolves aromatic protons and substituents (e.g., methyl groups at δ 2.15–2.40), while ¹³C-NMR confirms carbonyl carbons (e.g., quinazolinone C=O at ~165 ppm) .
- Mass Spectrometry : Detects molecular ion peaks and isotopic patterns (e.g., brominated derivatives show ¹⁹Br/⁸¹Br splits) .
Q. What pharmacological activities are associated with quinazolin-4(3H)-one scaffolds?
- Methodological Answer : The core structure exhibits antihypertensive, antifungal, and anticancer properties. For example, derivatives with pyrazolinone or pyrimidinone moieties show enhanced antiproliferative activity, validated via in vitro assays (e.g., cytotoxicity against cancer cell lines) . Researchers should prioritize in vitro screening (e.g., MTT assays) and structure-activity relationship (SAR) studies to identify key pharmacophores .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of quinazolin-4(3H)-one derivatives?
- Methodological Answer : Discrepancies arise from structural variations (e.g., substituent position) or assay conditions. For example:
- Anticancer vs. Antifungal Activity : Electron-withdrawing groups (e.g., halogens) enhance antifungal activity, while bulky substituents (e.g., arylthio groups) improve anticancer potency .
- Experimental Design : Use standardized cell lines (e.g., HeLa for antiproliferative assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
Q. What strategies optimize reaction yields in the synthesis of complex quinazolin-4(3H)-one derivatives?
- Methodological Answer :
- Catalyst Selection : Ceric ammonium nitrate (CAN) improves cyclization efficiency in one-pot syntheses (e.g., 30 mol% CAN yields 85–92% for imidazole-triazole hybrids) .
- Solvent and Temperature : Ethanol at reflux (~80°C) enhances solubility of intermediates, while stepwise cooling minimizes byproduct formation .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .
Q. How can computational methods complement experimental SAR studies for quinazolin-4(3H)-one derivatives?
- Methodological Answer :
- Docking Simulations : Predict binding affinities to target proteins (e.g., EGFR kinase for anticancer activity) using software like AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide synthetic prioritization .
Data Analysis and Experimental Design
Q. How to analyze conflicting spectroscopic data in structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, ¹H-¹H COSY confirms coupling between NH and adjacent protons .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O exchange) to identify exchangeable protons (e.g., NH groups) .
Q. What statistical approaches are suitable for pharmacological data interpretation?
- Methodological Answer :
- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) with ≥3 technical replicates .
- ANOVA : Compare activity across derivatives with Bonferroni correction for multiple comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
